N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide
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Overview
Description
N’~9~-[(Z)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~9~-[(Z)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE involves the reaction of 2,4-dihydroxybenzaldehyde with 9H-xanthene-9-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’~9~-[(Z)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N’~9~-[(Z)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of N’~9~-[(Z)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, altering their activity. The compound’s phenolic hydroxyl groups and Schiff base moiety play crucial roles in its binding and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N’~9~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE
- N’~9~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE
Uniqueness
N’~9~-[(Z)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-9H-XANTHENE-9-CARBOHYDRAZIDE is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two hydroxyl groups in the 2,4-positions provides additional sites for hydrogen bonding and interactions with metal ions, enhancing its potential as a ligand in coordination chemistry .
Properties
Molecular Formula |
C21H16N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H16N2O4/c24-14-10-9-13(17(25)11-14)12-22-23-21(26)20-15-5-1-3-7-18(15)27-19-8-4-2-6-16(19)20/h1-12,20,24-25H,(H,23,26)/b22-12- |
InChI Key |
SKLLCLGJGJFRKT-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C\C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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